molecular formula C15H15N3O4S B11491212 N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11491212
M. Wt: 333.4 g/mol
InChI Key: QEKGWMYPTOIIMC-UHFFFAOYSA-N
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Description

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an indazole ring attached to a benzenesulfonamide moiety, with methoxy groups at the 2 and 5 positions of the benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Sulfonamide Formation: The indazole derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1H-indazol-7-yl)thiourea
  • N-(1H-indazol-7-yl)cyclobutanecarboxamide

Comparison:

  • N-(1H-indazol-7-yl)thiourea: Similar structure with a thiourea group instead of a sulfonamide. It may exhibit different reactivity and biological activity due to the presence of the thiourea group.
  • N-(1H-indazol-7-yl)cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group, which can influence its chemical properties and potential applications.

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and the sulfonamide moiety, which can enhance its solubility and biological activity.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S/c1-21-11-6-7-13(22-2)14(8-11)23(19,20)18-12-5-3-4-10-9-16-17-15(10)12/h3-9,18H,1-2H3,(H,16,17)

InChI Key

QEKGWMYPTOIIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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